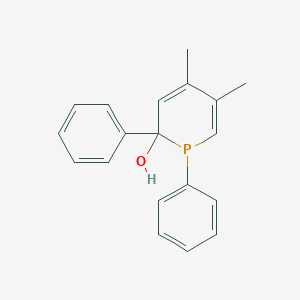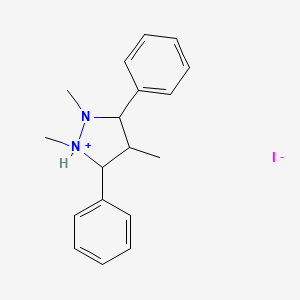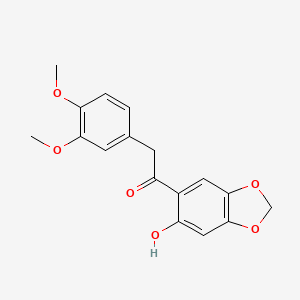![molecular formula C23H18O5 B14596659 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate CAS No. 61595-18-4](/img/structure/B14596659.png)
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate typically involves the reaction of naphthalene derivatives with phenylene diacetate under specific conditions. One common method involves the use of a linker mode approach under reflux conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature control and reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as microwave-assisted synthesis, which can offer advantages in terms of reaction speed and yield. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex aromatic compounds, while reduction reactions may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in the study of biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism by which 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate include:
Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.
Phenylene diacetate derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications in scientific research and industry .
Properties
CAS No. |
61595-18-4 |
|---|---|
Molecular Formula |
C23H18O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[3-acetyloxy-4-(3-naphthalen-1-ylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5/c1-15(24)27-19-11-12-21(23(14-19)28-16(2)25)22(26)13-10-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3 |
InChI Key |
LZSNQDVISIHUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)

![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)

